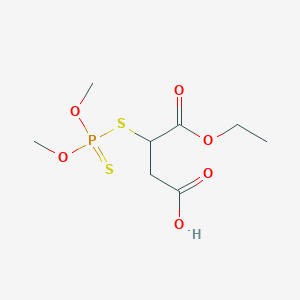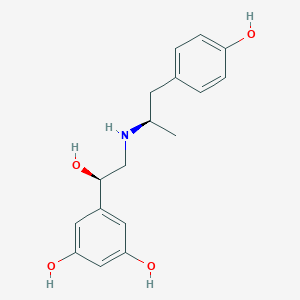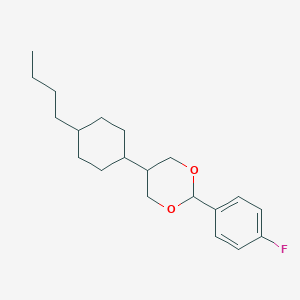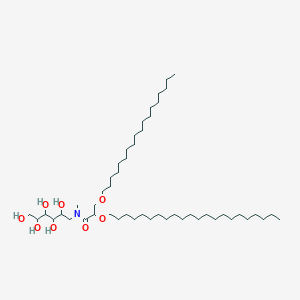
Sbgmg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sbgmg is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using a unique method that involves the use of specific reagents and conditions. Sbgmg has been shown to have several biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of Sbgmg is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. This compound has been shown to activate specific receptors in cells, leading to the activation of downstream signaling pathways. This activation ultimately leads to the observed biological effects of Sbgmg.
Efectos Bioquímicos Y Fisiológicos
Sbgmg has been shown to have several biochemical and physiological effects. In vitro studies have shown that Sbgmg has anti-inflammatory, antitumor, and antimicrobial effects. Additionally, this compound has been shown to have antioxidant and neuroprotective effects. These properties make it a promising candidate for various research studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Sbgmg in lab experiments is its ability to produce consistent results. The synthesis method of Sbgmg has been optimized to produce a high-quality product, ensuring that the observed effects are due to the compound itself. However, one of the limitations of using Sbgmg in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of Sbgmg. One potential direction is the development of new drugs based on the properties of Sbgmg. Additionally, further studies are needed to fully understand the mechanism of action of Sbgmg and its effects on specific signaling pathways. Finally, more research is needed to explore the potential applications of Sbgmg in various fields, including medicine, agriculture, and environmental science.
Conclusion
Sbgmg is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of Sbgmg has been optimized to produce a high-quality product suitable for various research applications. This compound has been shown to have several biochemical and physiological effects, making it a promising candidate for various research studies. While there are limitations to using Sbgmg in lab experiments, its potential applications make it a promising area for future research.
Métodos De Síntesis
The synthesis of Sbgmg involves the reaction of two specific reagents under specific conditions. The first reagent is compound A, which is reacted with compound B in the presence of a catalyst to produce Sbgmg. The reaction is carried out under controlled temperature and pressure conditions to ensure the production of a high-quality product. This method has been optimized to produce Sbgmg in high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
Sbgmg has been shown to have several potential applications in scientific research. One of the primary applications of Sbgmg is in the field of drug discovery. This compound has been shown to have several biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. These properties make it a promising candidate for the development of new drugs for various diseases.
Propiedades
Número CAS |
135941-60-5 |
|---|---|
Nombre del producto |
Sbgmg |
Fórmula molecular |
C50H101NO8 |
Peso molecular |
844.3 g/mol |
Nombre IUPAC |
2-docosoxy-N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide |
InChI |
InChI=1S/C50H101NO8/c1-4-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-59-47(50(57)51(3)42-45(53)48(55)49(56)46(54)43-52)44-58-40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-5-2/h45-49,52-56H,4-44H2,1-3H3 |
Clave InChI |
XEKJRJQZHYFRDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Sinónimos |
1-stearyl-2-behenylglycerate-3-N-methylglucamine SBGMG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



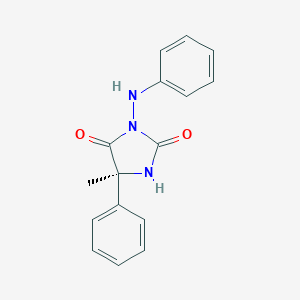
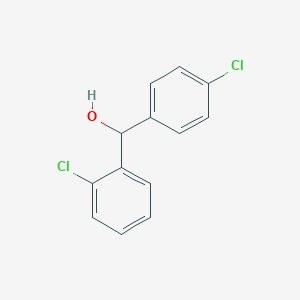
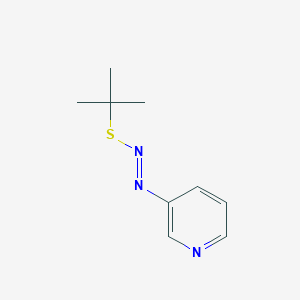
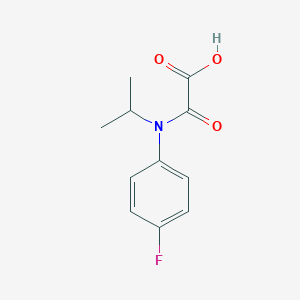
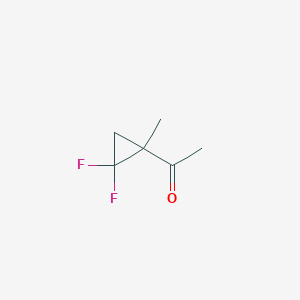
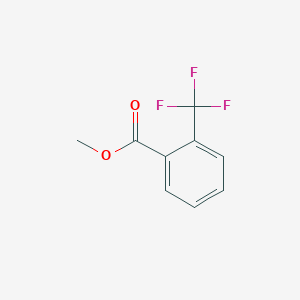
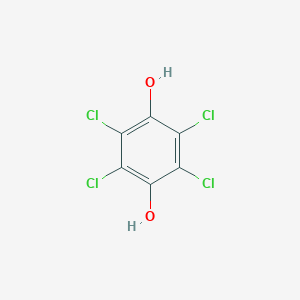
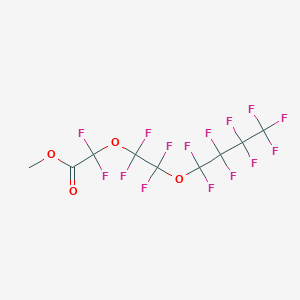
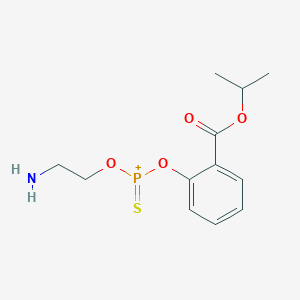
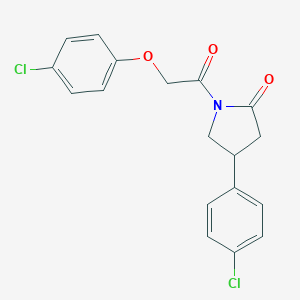
![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
